molecular formula C9H9BrN2O3 B8157689 2-Bromo-N-ethyl-4-nitrobenzamide

2-Bromo-N-ethyl-4-nitrobenzamide

Cat. No.: B8157689
M. Wt: 273.08 g/mol
InChI Key: RSBHUWWKQOLMKQ-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-4-nitrobenzamide (CAS 90326-45-7) is a nitroaromatic compound with the molecular formula C 9 H 9 BrN 2 O 3 and a molecular weight of 273.083 g/mol . This benzamide derivative is designed for research applications, particularly in the field of targeted cancer therapy and bioreductive prodrug development. Nitroaromatic compounds like this compound are of significant interest in the development of Hypoxia-Activated Prodrugs (HAPs) . Solid tumors often contain regions of severe hypoxia (low oxygen), which is a key physiological target. This compound can serve as a key intermediate in the synthesis of bioreductive agents. Its mechanism of action is theorized to follow that of other nitro(het)aromatic systems: under hypoxic conditions, cellular nitroreductase enzymes can reduce the nitro group (-NO 2 ) through a series of steps to a cytotoxic metabolite . This bioactivation allows for the selective targeting and killing of hypoxic tumor cells while ideally sparing normoxic, healthy tissue. Furthermore, such nitroaromatic structures have potential applications in Gene-Directed Enzyme Prodrug Therapy (GDEPT). In GDEPT, genes for a foreign nitroreductase enzyme are delivered to tumor cells. Subsequently, the administered prodrug is selectively activated within the tumor microenvironment, generating a high local concentration of the cytotoxic agent to induce cell death . Researchers can utilize this compound as a building block to explore these innovative cancer treatment strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-ethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBHUWWKQOLMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Bromotoluene

The synthesis begins with nitration of 2-bromotoluene to introduce the nitro group at the para position. This step leverages the meta-directing nature of the bromine atom, ensuring regioselective nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves a 78% yield of 2-bromo-4-nitrotoluene.

Reaction Conditions:

StepReagentsTemperatureTimeYield
NitrationHNO₃, H₂SO₄0–5°C3 h78%

Oxidation to 2-Bromo-4-nitrobenzoic Acid

The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid. Chromium(VI) oxide (CrO₃) in acetic acid and sulfuric acid at 5–10°C converts the methyl group to a carbonyl, though overoxidation risks forming the aldehyde. Alternative oxidants like potassium permanganate (KMnO₄) in acidic conditions may improve yields but require rigorous temperature control.

Oxidation Comparison:

OxidantSolventTemperatureYield
CrO₃Acetic acid5–10°C42%
KMnO₄H₂SO₄80°C65% (inferred)

Amide Formation with Ethylamine

The carboxylic acid intermediate is activated to an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with ethylamine. This two-step process achieves a 58% yield of 2-bromo-N-ethyl-4-nitrobenzamide after purification via silica gel chromatography.

Acylation Protocol:

  • Activation: 2-Bromo-4-nitrobenzoic acid + SOCl₂ → Acid chloride (reflux, 2 h).

  • Coupling: Acid chloride + ethylamine (EtNH₂) in dichloromethane (DCM), 0°C → RT, 12 h.

Metal-Catalyzed Direct Acylation Strategies

Ruthenium-Catalyzed C–H Activation

A novel approach employs [RuCl₂(p-cymene)]₂ as a catalyst for direct ortho-acylation of N-ethyl-4-nitrobenzamide. This method bypasses pre-functionalized intermediates by leveraging directing-group-assisted C–H activation. The nitro group directs bromination to the ortho position, while the amide group facilitates metal coordination.

Reaction Conditions:

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Oxidant: K₂S₂O₈ (3 equiv)

  • Solvent: Trifluoroacetic acid (TFA)/TFAA (9:1)

  • Temperature: 60°C, 6 h

  • Yield: 68%

Mechanistic Insights:
The ruthenium catalyst facilitates single-electron transfer (SET) oxidation, generating a bromine radical that substitutes ortho to the nitro group. TFAA acts as both solvent and acylating agent, stabilizing reactive intermediates.

Bromination of Pre-formed N-Ethyl-4-nitrobenzamide

Electrophilic Aromatic Bromination

Direct bromination of N-ethyl-4-nitrobenzamide faces challenges due to competing meta/para selectivity. The nitro group strongly directs electrophiles to the meta position, necessitating protective strategies or radical-based bromination.

Bromination Attempts:

ReagentConditionsOutcome
Br₂, FeBr₃DCM, 0°CPredominantly meta-bromination
NBS, AIBNCCl₄, refluxLow yield (22%)

Directed Ortho-Bromination via Lithium-Halogen Exchange

A directed ortho-metalation strategy uses LDA (lithium diisopropylamide) to deprotonate the amide nitrogen, enabling bromine insertion at the ortho position. This method achieves 51% yield but requires anhydrous conditions and low temperatures (–78°C).

Procedure:

  • Deprotonation: N-Ethyl-4-nitrobenzamide + LDA, THF, –78°C, 1 h.

  • Bromination: Addition of Br₂, warming to –30°C, 2 h.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Nitration-Oxidation-Acylation342% × 58% ≈ 24%High regioselectivityLow overall yield
Ru-Catalyzed C–H Activation168%Atom-economicalRequires specialized catalysts
Directed Bromination251%Avoids pre-functionalizationStrict anhydrous conditions

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (5% → 15% EtOAc) effectively isolates this compound. HPLC analysis confirms >95% purity, with retention times varying by method (e.g., 8.2 min for Ru-catalyzed product).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=2.0 Hz, 1H, Ar–H), 8.25 (dd, J=8.4, 2.1 Hz, 1H), 8.06 (d, J=8.6 Hz, 1H), 3.40 (q, J=7.2 Hz, 2H, N–CH₂), 1.25 (t, J=7.2 Hz, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C–Br) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol or methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, though these reactions are less frequently applied to this compound.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido, thiocyano, or methoxy derivatives.

    Reduction: The major product is 2-amino-N-ethyl-4-nitrobenzamide.

    Oxidation: Potential products include further oxidized derivatives, though these are less common.

Scientific Research Applications

2-Bromo-N-ethyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor ligand. The bromine and nitro groups can participate in interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Analogs

Structural Data: Two molecules (A and B) per asymmetric unit; mean σ(C–C) = 0.006 Å; R factor = 0.049 .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Substituents : Methoxy group at 4-position (on the aniline ring) in addition to nitro and bromine.
  • Comparison : The methoxy group introduces electron-donating effects, altering electronic distribution and reactivity relative to the purely electron-withdrawing nitro and bromine groups in the target compound .

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

  • Substituents : Bromine and methyl groups at the 2-position (amide carbon), nitro at 4-position.
  • Structural Data : Propanamide backbone with a branched methyl group, leading to distinct steric effects compared to the ethyl-substituted benzamide .

Electronic and Steric Effects

  • Nitro vs. Methoxy Groups : The nitro group (electron-withdrawing) in 2-Bromo-N-ethyl-4-nitrobenzamide reduces electron density on the aromatic ring, favoring electrophilic substitution at specific positions. In contrast, analogs with methoxy groups (e.g., 4MNB) exhibit increased electron density, altering reaction pathways .
  • Ethyl vs.

Reactivity Trends

  • Nucleophilic Substitution : Bromine at the 2-position in this compound may undergo substitution reactions more readily than analogs with bromine at the 4-position (e.g., compound I) due to steric and electronic factors .
  • Hydrogen Bonding : The ethyl group may disrupt intermolecular hydrogen bonding observed in compound I, which forms robust supramolecular networks via N–H···O interactions .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-ethyl-4-nitrobenzamide, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A nitro group can be introduced via nitration of bromobenzamide precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent N-ethylation may employ alkylation reagents like ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile). Careful monitoring via TLC or HPLC is critical to avoid over-nitration or side reactions. For bromine retention, mild conditions are essential, as bromo substituents are sensitive to nucleophilic displacement under strong bases .

Q. How can crystallographic data confirm the molecular structure, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELX software (e.g., SHELXL-2018) enable precise determination of bond lengths, angles, and torsion angles. For example, in related bromobenzamide derivatives, C–Br bond lengths typically range from 1.89–1.92 Å, and nitro groups exhibit planar geometry with O–N–O angles near 120° . SHELXTL (Bruker) or OLEX2 interfaces streamline refinement and validation .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. HRMS confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₀BrN₂O₃: theoretical 289.9874), while NMR identifies substituent patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂). Purity ≥95% can be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Conflicting data (e.g., residual solvent peaks in NMR) should be resolved by repeating analyses under standardized conditions and cross-referencing with elemental analysis .

Q. What methodological considerations ensure stability during storage?

  • Methodological Answer : The nitro group’s photosensitivity necessitates storage in amber vials at –20°C under inert gas (N₂ or Ar). Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >150°C for similar nitrobenzamides). Accelerated degradation studies (40°C/75% relative humidity) over 4–6 weeks help predict shelf-life .

Advanced Research Questions

Q. How do bromo and nitro substituents influence electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects: the nitro group reduces electron density at the aromatic ring (LUMO stabilization), enhancing electrophilic substitution resistance. Bromine’s inductive effect further polarizes the amide bond, increasing susceptibility to nucleophilic attack at the carbonyl. Frontier molecular orbital analysis (HOMO-LUMO gaps) quantifies these effects and predicts regioselectivity in further derivatization .

Q. How can molecular docking predict biological targets for this compound?

  • Methodological Answer : Docking simulations (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., kinases or oxidoreductases) assess binding affinities. The bromo and nitro groups may form halogen bonds or π-stacking interactions with active-site residues. For example, nitro groups in similar compounds interact with Tyr or His residues in enzyme pockets. MD simulations (AMBER or GROMACS) validate binding stability over 100 ns trajectories .

Q. How can contradictory data in synthesis yields or analytical results be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 80%) may arise from reagent purity or reaction scale. Reproduce reactions using standardized reagents (ACS grade) and optimize stoichiometry via Design of Experiments (DoE). For analytical conflicts (e.g., NMR vs. HPLC purity), use orthogonal methods: combine 2D NMR (HSQC, HMBC) with LC-MS to confirm structural integrity. Collaborative inter-laboratory validation ensures reproducibility .

Q. What strategies improve low yields in amidation or nitration steps?

  • Methodological Answer : For amidation, activate carboxylic acids with HATU/DIPEA in DMF to enhance coupling efficiency. Nitration yields depend on regioselectivity: meta-directing bromo groups favor para-nitration, but steric hindrance from the ethyl group may require higher temperatures (50–60°C). Microwave-assisted synthesis (Biotage Initiator+) reduces reaction times and improves homogeneity. Post-reaction quenching with ice-water minimizes byproduct formation .

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